(2-Methoxyethyl)triphenylphosphonium bromide chemical properties
(2-Methoxyethyl)triphenylphosphonium bromide chemical properties
An In-depth Technical Guide to (2-Methoxyethyl)triphenylphosphonium bromide: Properties, Synthesis, and Application
Introduction
(2-Methoxyethyl)triphenylphosphonium bromide is a quaternary phosphonium salt that serves as a pivotal reagent in modern organic synthesis.[1] Its primary utility lies in its role as a precursor to a non-stabilized phosphorus ylide, a key component in the Wittig reaction for the synthesis of methoxy-substituted alkenes. These products are valuable intermediates in the creation of more complex molecular architectures. Beyond its role in olefination reactions, this compound also finds application as a phase-transfer catalyst, enhancing reaction efficiency between immiscible phases.[1] Its stability and relative ease of handling make it a valuable tool for researchers in pharmaceutical development, agrochemicals, and material science.[1] This guide provides a comprehensive overview of its chemical properties, detailed protocols for its synthesis and application, and essential safety information for laboratory professionals.
Physicochemical and Spectroscopic Properties
The fundamental properties of (2-Methoxyethyl)triphenylphosphonium bromide are summarized below. Proper storage is critical to maintain its integrity.
Physical and Chemical Data
| Property | Value | Source(s) |
| CAS Number | 55894-16-1 | [1][2] |
| Molecular Formula | C₂₁H₂₂BrOP | [1][2] |
| Molecular Weight | 401.28 g/mol | [1][2] |
| Appearance | White to yellow crystalline powder | [1] |
| Storage Conditions | Store at 2-8°C, under inert atmosphere | [1][2] |
| Purity | Typically ≥ 97% | [3] |
Spectroscopic Data Analysis
Predicted ¹H NMR Signals (CDCl₃):
-
δ 7.70-7.95 ppm (m, 15H): The fifteen protons on the three phenyl groups attached to the phosphorus atom would appear as a complex multiplet in the aromatic region.
-
δ 4.10-4.25 ppm (m, 2H): The methylene protons adjacent to the phosphorus atom (-P⁺-CH₂ -). The signal is expected to be a multiplet due to coupling with both the phosphorus atom and the adjacent methylene group.
-
δ 3.70-3.85 ppm (t, 2H): The methylene protons adjacent to the methoxy group (-CH₂ -OCH₃). This signal would likely appear as a triplet due to coupling with the adjacent P⁺-CH₂ group.
-
δ 3.35-3.45 ppm (s, 3H): The three protons of the methyl group (-OCH₃) would appear as a sharp singlet as they have no adjacent protons to couple with.
Predicted ¹³C NMR Signals (CDCl₃):
-
δ 135.0, 134.2, 130.5, 118.5 ppm: A series of signals corresponding to the carbons of the phenyl rings. The carbon directly attached to phosphorus (ipso-carbon) would appear as a doublet due to C-P coupling and would be shifted further downfield.
-
δ ~68 ppm: The carbon of the methylene group adjacent to the oxygen (-C H₂-OCH₃).
-
δ ~59 ppm: The carbon of the methyl group (-OC H₃).
-
δ ~25 ppm: The carbon of the methylene group adjacent to the phosphorus atom (-P⁺-C H₂-). This signal would appear as a doublet with a large C-P coupling constant.
Synthesis of (2-Methoxyethyl)triphenylphosphonium bromide
The synthesis of phosphonium salts is a foundational procedure in organophosphorus chemistry. The most direct method involves the Sₙ2 reaction between triphenylphosphine and a suitable alkyl halide.[4] Triphenylphosphine acts as a potent nucleophile, displacing the bromide from 2-bromoethyl methyl ether.
Synthesis Workflow
The following diagram illustrates the straightforward synthesis via nucleophilic substitution.
Caption: Synthesis of the target phosphonium salt.
Detailed Synthesis Protocol
This protocol is adapted from established procedures for the synthesis of phosphonium salts.[5]
Materials:
-
Triphenylphosphine (PPh₃)
-
2-Bromoethyl methyl ether
-
Anhydrous Toluene
-
Petroleum Ether or Hexanes
Equipment:
-
Three-neck round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon)
-
Buchner funnel and filter flask
Procedure:
-
Setup: Assemble the flame-dried three-neck flask with a reflux condenser, a magnetic stir bar, and a stopper. Purge the entire apparatus with an inert gas (e.g., Nitrogen) for 10-15 minutes. This is crucial to prevent the oxidation of triphenylphosphine at elevated temperatures.
-
Charging the Flask: To the flask, add triphenylphosphine (1.0 eq) and anhydrous toluene (approx. 0.3 M concentration relative to PPh₃). Stir the mixture until the solid is fully dissolved.
-
Addition of Alkyl Halide: Add 2-bromoethyl methyl ether (1.1 eq) to the solution at room temperature. A slight excess of the alkylating agent ensures complete consumption of the more valuable triphenylphosphine.
-
Reaction: Heat the reaction mixture to reflux (approx. 110°C for toluene) under the inert atmosphere. The product, being a salt, is insoluble in toluene and will begin to precipitate as a white solid as the reaction progresses.
-
Monitoring: Allow the reaction to proceed overnight (16-24 hours) with vigorous stirring to ensure complete conversion.
-
Isolation: After cooling the mixture to room temperature, collect the precipitated white solid by vacuum filtration using a Buchner funnel.
-
Washing: Wash the filter cake thoroughly with fresh toluene followed by a non-polar solvent like petroleum ether or hexanes. This step removes any unreacted starting materials and the triphenylphosphine oxide byproduct, which are soluble in these solvents.
-
Drying: Dry the resulting white crystalline powder under vacuum for several hours to remove residual solvents. The final product should be stored in a desiccator under an inert atmosphere.
Core Application: The Wittig Reaction
The primary application of (2-Methoxyethyl)triphenylphosphonium bromide is as a precursor for the Wittig reaction, a powerful method for synthesizing alkenes from aldehydes or ketones.[6] The phosphonium salt is first deprotonated with a strong base to form a phosphorus ylide (or phosphorane). This ylide then reacts with a carbonyl compound to yield an alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond in the byproduct provides the thermodynamic driving force for the reaction.[4]
Wittig Reaction Mechanism
The mechanism proceeds through a concerted [2+2] cycloaddition to form a four-membered oxaphosphetane intermediate, which then collapses to form the products.
Caption: The Wittig reaction mechanism.
Experimental Protocol: Ylide Generation and Olefination
This protocol describes the in-situ generation of the ylide followed by its reaction with an aldehyde.[7]
Materials:
-
(2-Methoxyethyl)triphenylphosphonium bromide (1.25 eq)
-
Potassium tert-butoxide (t-BuOK), 1.0 M solution in THF
-
An aldehyde (e.g., benzaldehyde, 1.0 eq)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Ethyl acetate (EtOAc)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Ylide Formation: To a flame-dried, inert-gas-purged round-bottom flask containing (2-Methoxyethyl)triphenylphosphonium bromide (1.25 eq), add anhydrous THF (to achieve approx. 0.2 M concentration).
-
Deprotonation: Cool the resulting suspension to 0°C in an ice bath. Add the 1.0 M solution of potassium tert-butoxide in THF (1.2 eq) dropwise via syringe. Causality: A strong, non-nucleophilic base like t-BuOK is required to deprotonate the acidic α-proton of the phosphonium salt without competing in other side reactions. The reaction is performed at 0°C to control the exothermic deprotonation.
-
Ylide Stirring: Remove the ice bath and stir the mixture at room temperature for 30-60 minutes. The formation of the non-stabilized ylide is often indicated by a color change (typically to orange or red).
-
Carbonyl Addition: Add a solution of the aldehyde (1.0 eq) in a small amount of anhydrous THF to the ylide mixture.
-
Wittig Reaction: Stir the reaction at room temperature for 1-2 hours or until TLC analysis indicates complete consumption of the aldehyde.
-
Workup: Quench the reaction by adding saturated aqueous NH₄Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x). The organic layers are combined.
-
Purification: Wash the combined organic extracts with water and then brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Chromatography: Purify the crude residue by flash column chromatography on silica gel to isolate the desired alkene product. The triphenylphosphine oxide byproduct can also be separated during this step.
Safety and Handling
(2-Methoxyethyl)triphenylphosphonium bromide is an irritant and must be handled with appropriate personal protective equipment (PPE).
| Hazard Class | GHS Statement | Precautionary Measures | Source(s) |
| Skin Irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of water. | [8][9] |
| Eye Irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. | [8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area. | [8][9] |
Handling: Always handle this chemical in a well-ventilated fume hood. Avoid formation of dust. Ensure that an eyewash station and safety shower are readily accessible. Store the container tightly closed in a dry, cool place (2-8°C) under an inert atmosphere.[1][2]
Conclusion
(2-Methoxyethyl)triphenylphosphonium bromide is a versatile and effective reagent for the synthesis of methoxy-functionalized alkenes via the Wittig reaction. Its reliable preparation from readily available starting materials and its utility in constructing complex molecules underscore its importance in synthetic chemistry. Understanding its properties, synthesis, and reaction mechanisms, coupled with stringent adherence to safety protocols, enables researchers and drug development professionals to leverage this compound to its full potential in advancing chemical innovation.
References
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2733211, Phosphonium, (2-methoxy-2-oxoethyl)triphenyl-, bromide (1:1). Retrieved from PubChem. [Link]
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National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 494138, (2-Methoxy-2-oxoethyl)triphenylphosphonium bromide. Retrieved from PubChem. [Link]
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Sigma-Aldrich. (2022, April 2). (2-METHOXY-ETHYL)-TRIPHENYL- PHOSPHONIUM, BROMIDE SDS. Retrieved from SDS Manager. [Link]
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SpectraBase. (n.d.). (2-keto-2-methoxy-ethyl)-triphenyl-phosphonium bromide [13C NMR]. Retrieved from SpectraBase. [Link]
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The Royal Society of Chemistry. (n.d.). Supporting Information - Metal-free hydroxyl functionalized quaternary phosphine type hypercrosslinked polymer for cycloaddition of CO2 and epoxide. Retrieved from The Royal Society of Chemistry. [Link]
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Chemistry LibreTexts. (2023, January 22). Wittig Reaction. Retrieved from Chemistry LibreTexts. [Link]
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NROChemistry. (n.d.). Wittig Reaction: Mechanism and Examples. Retrieved from NROChemistry. [Link]
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ACS Publications. (n.d.). Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. Retrieved from ACS Publications. [Link]
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BDMAEE. (2025, June 20). The role of triphenylphosphine in wittig reaction synthesis. Retrieved from BDMAEE. [Link]
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Lumen Learning. (n.d.). 20.4. The Wittig reaction | Organic Chemistry II. Retrieved from Lumen Learning. [Link]
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National Institutes of Health. (n.d.). A Three-Step Route to a Tricyclic Steroid Precursor. Retrieved from PMC - NIH. [Link]
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